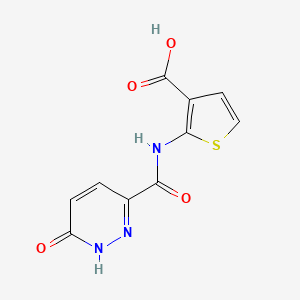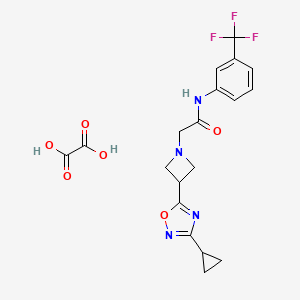![molecular formula C15H15N5O2 B2378646 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034326-48-0](/img/structure/B2378646.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C14H14N6O3 . It is related to a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-b]pyridazine core with an ethoxy group at the 6-position and a benzamide group attached via a methylene bridge . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.30 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 111 Ų . More detailed physical and chemical properties may be available in specialized databases .Scientific Research Applications
Antiproliferative Activity
Research on similar compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety, such as in the study by Ilić et al. (2011), has shown that these compounds can inhibit the proliferation of endothelial and tumor cells. This indicates potential antiproliferative applications in the field of cancer research (Ilić et al., 2011).
Antimicrobial Evaluation
Bhuiyan et al. (2006) explored derivatives of [1,2,4]triazolo pyridazine and found pronounced antimicrobial activity. This suggests the potential for the development of new antimicrobial agents using similar compounds (Bhuiyan et al., 2006).
Anti-Influenza Virus Activity
A study by Hebishy et al. (2020) on benzamide-based derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrated significant antiviral activities against the H5N1 influenza virus. This indicates a potential application for similar compounds in antiviral drug development (Hebishy et al., 2020).
Inhibitors with Antihistaminic Activity
Research by Gyoten et al. (2003) involving [1, 2, 4]triazolo[1, 5-b]pyridazines has shown that these compounds can exhibit antihistaminic activity and inhibit eosinophil chemotaxis, suggesting their potential use in treatments for allergies and inflammatory responses (Gyoten et al., 2003).
Structural Analysis and Pharmaceutical Importance
Sallam et al. (2021) conducted a study on pyridazine analogs, emphasizing the pharmaceutical importance of such compounds. They synthesized and characterized a compound with the [1,2,4]triazolo[4,3-b]pyridazine structure, providing insight into its potential pharmaceutical applications (Sallam et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . The molecular interactions of these compounds have been studied using docking studies .
Biochemical Pathways
It is known that similar compounds have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways utilized by this bacterium.
Pharmacokinetics
It is known that similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , suggesting that they may have favorable bioavailability and low toxicity.
Result of Action
It is known that similar compounds have significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
Action Environment
It is known that similar compounds have been evaluated in vitro , suggesting that they may be stable and effective in a variety of environments.
properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-14-9-8-12-17-18-13(20(12)19-14)10-16-15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGQFNTDBPDDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)


![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)



![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)
![3-(Methoxymethyl)-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2378578.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2378581.png)

